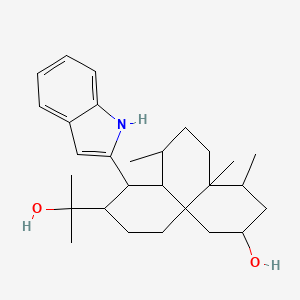

10,11-Dihydro-24-hydroxyaflavinine

Description

Properties

IUPAC Name |

9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41NO2/c1-17-10-12-27(5)18(2)14-20(30)16-28(27)13-11-21(26(3,4)31)24(25(17)28)23-15-19-8-6-7-9-22(19)29-23/h6-9,15,17-18,20-21,24-25,29-31H,10-14,16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPZDEJOIANYNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(CC(CC23C1C(C(CC3)C(C)(C)O)C4=CC5=CC=CC=C5N4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Whitepaper on the Putative Biosynthetic Pathway of 10,11-Dihydro-24-hydroxyaflavinine

Audience: Researchers, scientists, and drug development professionals.

Abstract: Aflavinines are a class of indole (B1671886) diterpenoid secondary metabolites produced by various fungi, notably species within the genera Aspergillus and Eupenicillium. These compounds exhibit a range of biological activities, making them of interest for drug discovery and development. This technical guide provides a detailed overview of the putative biosynthetic pathway of a specific member of this class, 10,11-Dihydro-24-hydroxyaflavinine. Due to the limited specific research on this particular molecule, the proposed pathway is based on the well-established biosynthesis of related indole diterpenes and known enzymatic reactions involved in natural product biosynthesis. This document outlines the core biosynthetic steps, proposes key tailoring reactions, and identifies the classes of enzymes likely involved.

Introduction to Aflavinine Biosynthesis

The biosynthesis of indole diterpenes, including the aflavinine family, is a complex process that begins with primary metabolites and involves a series of enzymatic transformations. The core structure of these molecules is derived from the isoprenoid and tryptophan biosynthetic pathways. While the complete biosynthetic gene cluster for aflavinines has not been fully characterized, the general steps are understood to follow the canonical pathway for indole diterpene synthesis. This involves the initial formation of a geranylgeranyl diphosphate (B83284) (GGPP) backbone, followed by the attachment of an indole moiety and a series of cyclization and tailoring reactions.

A structurally related compound, 10,23,24,25-tetrahydro-24-hydroxyaflavinine, has been isolated from Eupenicillium crustaceum, suggesting that the enzymatic machinery for hydroxylation and reduction of the aflavinine scaffold exists within fungal systems.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for this compound can be divided into two main stages: the formation of the core aflavinine scaffold and the subsequent tailoring reactions.

Formation of the Aflavinine Core

The initial steps are conserved among indole diterpene biosynthetic pathways:

-

Geranylgeranyl Diphosphate (GGPP) Synthesis: The pathway begins with the synthesis of the C20 isoprenoid precursor, GGPP, from the mevalonate (B85504) pathway.

-

Indole Diterpene Synthesis: Tryptophan and GGPP are condensed by an indole diterpene synthase, a type of prenyltransferase, to form the initial indole diterpene intermediate.

-

Cyclization: A series of cyclization reactions, catalyzed by one or more terpene cyclases, then forms the characteristic polycyclic core structure of the aflavinines. This likely proceeds through a paspaline (B1678556) intermediate, which is a common precursor in the biosynthesis of many indole diterpenes.

Tailoring Reactions for this compound

Following the formation of a hypothetical aflavinine precursor, a series of tailoring reactions are proposed to yield the final product:

-

Hydroxylation: A cytochrome P450 monooxygenase is hypothesized to catalyze the hydroxylation of the aflavinine core at the C-24 position. Cytochrome P450 enzymes are well-known for their role in introducing hydroxyl groups into a wide variety of secondary metabolites.

-

Reduction: The reduction of the double bond between C-10 and C-11 is proposed to be catalyzed by a reductase, likely an NADPH-dependent oxidoreductase. Such enzymes are commonly found in secondary metabolite gene clusters and are responsible for saturation reactions.

The precise order of these tailoring steps is currently unknown and may vary.

Visualization of the Putative Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

Currently, there is no specific quantitative data available in the scientific literature regarding the enzyme kinetics, metabolite concentrations, or yields for the biosynthesis of this compound. Research in this area is required to elucidate these parameters.

Experimental Protocols

Detailed experimental protocols for the key experiments cited in the elucidation of the this compound biosynthetic pathway are not available, as the pathway has not yet been experimentally validated. However, general methodologies that would be applicable to this research are outlined below.

Identification of the Biosynthetic Gene Cluster

-

Genome Mining: The genome of an aflavinine-producing organism, such as Aspergillus flavus or Eupenicillium crustaceum, would be sequenced and analyzed for putative indole diterpene biosynthetic gene clusters. This would involve searching for homologs of known indole diterpene synthase genes, which are often colocated with genes encoding tailoring enzymes like cytochrome P450s and reductases.

Functional Characterization of Biosynthetic Genes

-

Gene Deletion: Targeted deletion of candidate genes within the putative biosynthetic gene cluster would be performed. The resulting mutant strains would be cultivated, and their metabolite profiles analyzed by techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify the loss of production of aflavinine intermediates or the final product.

-

Heterologous Expression: Candidate genes from the cluster would be expressed in a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae. The engineered host would then be cultured and its metabolites analyzed to confirm the function of the expressed enzymes.

In Vitro Enzyme Assays

-

Enzyme Purification: Recombinant enzymes (e.g., the putative cytochrome P450 and reductase) would be expressed and purified from a suitable expression system like E. coli or yeast.

-

Activity Assays: The purified enzymes would be incubated with the proposed substrates (e.g., the aflavinine precursor for the hydroxylase) and necessary cofactors (e.g., NADPH, O2). The reaction products would be analyzed by HPLC-MS to confirm the enzymatic activity and determine kinetic parameters such as Km and kcat.

Conclusion and Future Perspectives

The biosynthesis of this compound is proposed to follow the general pathway of indole diterpene synthesis, involving the formation of a core aflavinine scaffold followed by specific hydroxylation and reduction tailoring steps. While this whitepaper provides a plausible pathway based on current knowledge of fungal secondary metabolism, experimental validation is crucial. Future research should focus on the identification and characterization of the aflavinine biosynthetic gene cluster. Functional analysis of the genes within this cluster will be essential to definitively elucidate the enzymatic steps and intermediates involved in the synthesis of this and other aflavinine analogs. A thorough understanding of this biosynthetic pathway could enable the engineered production of novel aflavinine derivatives with potentially improved therapeutic properties.

Unveiling the Bioactivity of 10,11-Dihydro-24-hydroxyaflavinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10,11-Dihydro-24-hydroxyaflavinine is a rare, complex indole (B1671886) diterpenoid secondary metabolite produced by fungi such as Aspergillus flavus and Eupenicillium crustaceum.[][] As a member of the aflavinine family, it has garnered interest for its potential biological activities, primarily its insecticidal and anti-parasitic properties.[][3] This technical guide synthesizes the available scientific information on this compound, presenting its known biological effects, putative mechanisms, and relevant experimental methodologies. Due to the limited publicly available data specific to this compound, this guide also incorporates contextual information from related indole diterpenoids to provide a broader understanding of its potential.

Introduction

This compound belongs to the intricate class of indole diterpenoids, natural products known for their diverse and potent biological activities.[3] It is recognized as a key molecule for investigating fungal metabolism, enzymatic reactions, and the biosynthesis of complex natural products.[] The primary reported biological activities of this compound are its insecticidal and anti-parasitic effects.[][3] This document aims to provide a comprehensive overview of its biological profile, drawing from available data and contextual evidence from similar compounds.

Biological Activity

The biological activity of this compound is primarily characterized by its effects against insects and parasites.[] While specific quantitative data for this compound is scarce in the literature, the broader class of indole diterpenoids has been studied more extensively, offering valuable insights into its potential efficacy.

Quantitative Data

| Compound | Target Organism | Assay Type | Activity Metric | Value | Reference |

| Nodulisporic Acid A | Flea | Flea Assay | LD₉₀ | 1.5 µM | [3] |

| Nodulisporic Acid A | Not Specified | Binding Assay | IC₅₀ | 0.00027 µM | [3] |

| Nodulisporic Acid A1 | Green Flies | Not Specified | LD₅₀ | 0.3–1 µg/mL | [3] |

| Nodulisporic Acid A1 | Mosquito Larvae | Mosquito Larvae Assay | LD₉₀ | 200 ng/mL | [3] |

Disclaimer: The data presented above is for related indole diterpenoid compounds and should not be directly extrapolated to this compound. It is included to provide a contextual understanding of the potential potency of this class of molecules.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound have not been published. However, based on its reported activities, the following are examples of standard assays that would be employed to characterize its insecticidal and anti-parasitic effects.

Insecticidal Activity Assays

A common method to assess insecticidal activity is the surface layer assay.

-

Objective: To determine the lethal concentration of the compound against a target insect.

-

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., acetone).

-

Apply a specific volume of various concentrations of the compound solution uniformly to the surface of a glass coverslip or petri dish.

-

Allow the solvent to evaporate completely.

-

Introduce a set number of target insects (e.g., larvae or adults of Tenebrio molitor) onto the treated surface.[4]

-

Incubate under controlled conditions (temperature, humidity, light).

-

Record mortality at specified time intervals (e.g., 24, 48, 72 hours).

-

A control group with solvent only is run in parallel.

-

Anti-parasitic Activity Assays

For anti-parasitic activity, in vitro assays against specific protozoan parasites are standard.

-

Objective: To determine the inhibitory concentration of the compound against parasitic growth.

-

Example Protocol for Trypanosoma cruzi :

-

Use a recombinant strain of T. cruzi expressing a reporter gene like β-galactosidase.

-

Culture host cells (e.g., Vero cells) in 96-well plates and infect them with the parasite to establish the intracellular amastigote stage.

-

Expose the infected cells to a serial dilution of this compound.

-

Incubate for a specified period (e.g., 120 hours) at 37°C in a 5% CO₂ atmosphere.[5]

-

Measure parasite viability by quantifying the reporter gene activity (e.g., using a colorimetric substrate).[5]

-

A positive control (e.g., benznidazole) and a negative control (vehicle) are included.

-

Potential Mechanism of Action and Signaling Pathways

The precise molecular targets and signaling pathways affected by this compound have not been elucidated. However, studies on other insecticidal and nematicidal indole compounds suggest a potential mechanism involving the modulation of ion channels in invertebrates.

A prominent target for such compounds is the glutamate-gated chloride channel (GluCl).[4][6] These channels are crucial for neurotransmission in invertebrates. The binding of an agonist to GluCls leads to an influx of chloride ions, causing hyperpolarization of the neuronal or muscle cell membrane and ultimately leading to paralysis and death of the organism.[4] It is plausible that this compound may act as an agonist or a positive allosteric modulator of GluCls or other related ligand-gated ion channels in susceptible insects and parasites.

Visualizations

References

- 3. The chemical structures and biological activities of indole diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nematicidal and insecticidal activities of halogenated indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nematicidal and insecticidal activities of halogenated indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Insecticidal Potential of 10,11-Dihydro-24-hydroxyaflavinine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,11-Dihydro-24-hydroxyaflavinine, a secondary metabolite produced by the fungus Aspergillus flavus, has been identified as a compound with insecticidal properties.[][] This technical guide aims to provide a comprehensive overview of the known insecticidal characteristics of this indole-diterpenoid. However, it is crucial to note that while the insecticidal nature of this compound is acknowledged, specific quantitative data on its efficacy and detailed experimental protocols for its bioassays are not extensively available in current scientific literature. This document will, therefore, summarize the existing information on this compound and provide a broader context by examining the insecticidal activity of Aspergillus flavus metabolites in general.

Chemical Profile

-

Compound Name: this compound

-

Producing Organism: Aspergillus flavus[][]

-

Chemical Class: Indole-diterpenoid

Known Insecticidal Properties: A Qualitative Assessment

Research has established that this compound exhibits insecticidal activity.[][] This places it within a larger group of bioactive secondary metabolites derived from fungi that have been investigated for their potential as natural pesticides. The broader family of aflavinine derivatives, isolated from the sclerotia of Aspergillus flavus, has shown anti-insectan properties against various pests.[3]

Quantitative Insecticidal Data: A Data Gap

A thorough review of existing literature reveals a significant gap in the quantitative data regarding the insecticidal efficacy of this compound. Specific metrics such as the median lethal concentration (LC50) and median lethal dose (LD50) against various insect species have not been publicly documented.

To provide a framework for understanding how such data would be presented, the following table summarizes the insecticidal activity of crude extracts from an Aspergillus flavus strain against different insect species. It is imperative to understand that this data does not represent the activity of isolated this compound but rather the combined effect of all metabolites present in the extract.

| Target Insect Species | Bioassay Type | Extract Concentration | Mortality Rate (%) | LC50 Value | Source |

| Spodoptera litura | Diet incorporation | 2000 µg/ml | 56.66% | Not Specified | [4] |

| Aphis gossypii | Not Specified | Undiluted Fermentation Liquid | 96.87% (Corrected Efficacy after 5 days) | Not Specified | [5] |

| Hyalopterus arundimis | Spray | 100x Diluted Spore Suspension | 85.69% (Corrected Efficacy after 48h) | 1.23 x 10³ spores/mL | [5] |

| Aedes aegypti | Larval Bioassay | Not Specified | Not Specified | 18.018 mg/L (24h) | [6] |

| Culex quinquefasciatus | Larval Bioassay | Not Specified | Not Specified | Not Specified for A. flavus | [6] |

Disclaimer: The data presented in this table is for illustrative purposes only and pertains to crude extracts or whole fungus applications of Aspergillus flavus. It should not be extrapolated to predict the specific activity of this compound.

Experimental Protocols: A Generalized Approach

While a specific, detailed experimental protocol for testing the insecticidal activity of this compound is not available, a generalized methodology for assessing the insecticidal properties of fungal secondary metabolites can be outlined based on common practices in the field.

1. Isolation and Purification of the Compound:

-

Fungal Culture: Aspergillus flavus is cultured on a suitable medium (e.g., Potato Dextrose Agar) to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and/or culture medium are subjected to solvent extraction (e.g., using ethyl acetate) to isolate the crude extract.

-

Chromatographic Separation: The crude extract is then purified using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate this compound.

-

Structural Elucidation: The identity and purity of the isolated compound are confirmed using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

2. Insecticidal Bioassay (Generalized Protocol):

-

Test Insects: A target insect species is selected (e.g., Spodoptera frugiperda, Helicoverpa zea, or a common model organism like Drosophila melanogaster).

-

Preparation of Test Solutions: The purified this compound is dissolved in a suitable solvent (e.g., acetone (B3395972) or DMSO) to prepare a stock solution. A series of dilutions are then made to obtain a range of test concentrations.

-

Application Methods:

-

Diet Incorporation Method: The test solutions are mixed into the artificial diet of the insects.

-

Topical Application: A precise volume of the test solution is applied directly to the dorsal thorax of the insect.

-

Leaf-Dip Bioassay: For phytophagous insects, leaves are dipped in the test solutions and then offered to the insects.

-

-

Experimental Controls:

-

Negative Control: A group of insects is treated with the solvent only.

-

Positive Control: A group of insects is treated with a known insecticide.

-

-

Data Collection: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours). Sub-lethal effects such as reduced feeding, growth inhibition, or developmental abnormalities may also be observed.

-

Statistical Analysis: The obtained mortality data is analyzed using probit analysis to determine the LC50 or LD50 values.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and insecticidal testing of a fungal metabolite like this compound.

References

- 3. ajchem-b.com [ajchem-b.com]

- 4. Aspergillus flavus induced oxidative stress and immunosuppressive activity in Spodoptera litura as well as safety for mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery, Identification, and Insecticidal Activity of an Aspergillus flavus Strain Isolated from a Saline–Alkali Soil Sample [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Enigmatic Role of 10,11-Dihydro-24-hydroxyaflavinine in Fungal Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10,11-Dihydro-24-hydroxyaflavinine is a fascinating and complex indole-diterpenoid metabolite produced by various fungi, most notably species within the genera Aspergillus and Eupenicillium. As a member of the aflavinine class of secondary metabolites, it has garnered interest for its pronounced biological activities, particularly its insecticidal properties. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its role in fungal metabolism, its biosynthesis, and its potential applications. This document synthesizes available quantitative data, details experimental methodologies for its study, and visualizes key pathways and workflows to facilitate further research and development in this area.

Introduction

Fungal secondary metabolites are a rich source of bioactive compounds with diverse applications in medicine, agriculture, and biotechnology. Among these, the indole (B1671886) diterpenoids represent a structurally complex and biologically significant class of natural products. This compound, a metabolite of Aspergillus flavus and Eupenicillium crustaceum, stands out for its insecticidal potential.[] This document serves as a technical resource for researchers, providing a deep dive into the chemistry, biology, and metabolic context of this intriguing molecule.

Physicochemical Properties

This compound is a diterpenoid belonging to the indole alkaloid family.[] Its chemical structure is characterized by a complex, fused ring system.

| Property | Value | Reference |

| Molecular Formula | C28H41NO2 | [][3] |

| Molecular Weight | 423.63 g/mol | [] |

| Appearance | Powder | [3] |

| Solubility | Soluble in Chloroform | |

| Boiling Point | 589.6±30.0°C at 760 mmHg | [] |

| Density | 1.1±0.1 g/cm3 | [] |

Biological Activity and Quantitative Data

The most well-documented biological activity of aflavinine derivatives is their insecticidal effect. While specific quantitative data for this compound is limited in publicly available literature, studies on closely related aflavinine analogs provide valuable insights into their potential potency.

A known aflavinine analog, 10,23-dihydro-24,25-dehydroaflavinine, has demonstrated significant anti-insectan activity against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus).[4]

| Compound | Concentration | Pest Species | Effect | Reference |

| 10,23-dihydro-24,25-dehydroaflavinine | ~3,000 ppm (in diet) | Helicoverpa zea | 79% reduction in weight gain | [4] |

| 10,23-dihydro-24,25-dehydroaflavinine | ~3,000 ppm (in diet) | Carpophilus hemipterus | 42% reduction in feeding rate | [4] |

These findings suggest that this compound likely possesses similar insecticidal properties, making it a person of interest for the development of novel bio-insecticides. Further research is needed to quantify its specific activity (e.g., LD50 or IC50 values) against a range of insect pests.

Role in Fungal Metabolism and Biosynthesis

This compound is a secondary metabolite, meaning it is not directly involved in the normal growth, development, or reproduction of the fungus. Instead, such compounds are often produced in response to environmental stress or to mediate interactions with other organisms. This alkaloid acts as a natural product intermediate, participating in key steps of fungal secondary metabolism.[] It is known for its role in modulating enzymatic reactions and metabolic pathway flux, which are essential for the generation of diverse bioactive compounds.[]

Putative Biosynthetic Pathway

The biosynthesis of indole diterpenoids like this compound is a complex process involving a series of enzymatic reactions. While the specific pathway for this molecule has not been fully elucidated, it is understood to originate from the general indole-diterpene biosynthetic pathway. The key precursors are an indole moiety, typically from tryptophan, and a diterpene skeleton derived from geranylgeranyl diphosphate (B83284) (GGPP).

The biosynthesis is thought to be carried out by a gene cluster containing genes for a geranylgeranyl diphosphate synthase, a prenyltransferase, a cyclase, and various modifying enzymes such as cytochrome P450 monooxygenases and dehydrogenases.

Below is a generalized workflow for the biosynthesis of indole diterpenoids.

Caption: Generalized biosynthetic workflow for indole diterpenoids.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not extensively published. However, based on the methodologies used for related aflavinine derivatives, a general workflow can be outlined.

Isolation and Purification

The isolation of aflavinine derivatives typically involves solvent extraction from fungal cultures (either liquid fermentation or solid-state fermentation on a substrate like rice or maize). This is followed by chromatographic separation to purify the target compound.

Caption: General workflow for the isolation of aflavinine derivatives.

Structure Elucidation

The structure of the purified compound is typically determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

Future Directions and Applications

The study of this compound and other aflavinine derivatives presents several exciting avenues for future research and development:

-

Drug Development: The insecticidal properties of these compounds make them promising leads for the development of new, environmentally friendly pesticides. Further structure-activity relationship (SAR) studies could lead to the synthesis of even more potent and selective analogs.

-

Biotechnology: Understanding the biosynthetic pathway and the enzymes involved could enable the production of these compounds in heterologous expression systems, providing a more sustainable and scalable source than extraction from the native fungi.

-

Fungal Ecology: Investigating the role of these metabolites in the ecological interactions of the producing fungi could provide new insights into fungal chemical ecology and pathogenesis.

Conclusion

This compound is a structurally complex and biologically active fungal metabolite with significant potential. While our current understanding of its specific role in fungal metabolism and its quantitative biological activities is still emerging, the available data on related compounds highlight its promise, particularly in the field of insecticide development. This technical guide provides a foundation for further research into this intriguing molecule, with the hope of unlocking its full potential for scientific and commercial applications. Further investigation into its biosynthesis, mode of action, and ecological significance is warranted to fully harness the capabilities of this and other related fungal natural products.

References

Methodological & Application

Application Notes & Protocols for the Extraction of 10,11-Dihydro-24-hydroxyaflavinine from Aspergillus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aflavinines are a class of indole (B1671886) diterpenoid mycotoxins produced by various species of the genus Aspergillus. These secondary metabolites have garnered interest due to their diverse biological activities, including anti-insectan and antiviral properties. 10,11-Dihydro-24-hydroxyaflavinine is a specific analog within this family. This document provides a detailed protocol for its extraction and purification from Aspergillus cultures, based on established methods for similar aflavinine derivatives. The first aflavinine was isolated from the sclerotia of Aspergillus flavus in 1980.[1][2] Subsequent research has led to the discovery of numerous structurally related compounds.[1]

Experimental Protocols

1. Fungal Strain and Culture Conditions

A suitable strain of Aspergillus, known to produce aflavinine derivatives, should be selected. For example, Aspergillus flavus GZWMJZ-288 has been shown to produce various aflavinine analogs.[3]

-

Strain Maintenance: The fungal strain should be maintained on Potato Dextrose Agar (PDA) plates and incubated at 28°C for 4 days.[3]

-

Liquid Fermentation:

-

Cut the fungal culture from the PDA plates into small pieces.

-

Inoculate the pieces into 1000 mL conical flasks, each containing 300 mL of liquid medium (e.g., water-soluble starch 1%, peptone 0.1%).[3]

-

Incubate the flasks under static conditions at 28°C for 60 days to allow for sufficient production of secondary metabolites.[3]

-

2. Extraction of this compound

This protocol employs a two-phase extraction to capture metabolites from both the mycelia and the fermentation broth.

-

Harvesting: After the incubation period, terminate the fermentation by adding a small amount of ethyl acetate (B1210297) (EtOAc) to the culture flasks.[3]

-

Filtration: Separate the mycelia (sediment) from the fermentation broth by filtering through gauze.[3]

-

Mycelial Extraction:

-

Extract the collected mycelia exhaustively with EtOAc.

-

Combine the EtOAc extracts and concentrate under vacuum to yield the crude mycelial extract.[3]

-

-

Broth Extraction:

-

Extract the fermentation broth with 80% aqueous acetone (B3395972).[3]

-

Concentrate the acetone extract under vacuum to remove the acetone, then partition the remaining aqueous layer with EtOAc.

-

Combine the EtOAc layers and concentrate under vacuum to yield the crude broth extract.[3]

-

-

Pooling and Drying: Combine the crude mycelial and broth extracts for further purification.

3. Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate the target compound from the crude extract.

-

Silica (B1680970) Gel Column Chromatography (Initial Fractionation):

-

Subject the combined crude extract to silica gel column chromatography.

-

Elute the column with a gradient of petroleum ether (PE) and EtOAc, followed by a gradient of dichloromethane (B109758) (DCM) and EtOAc.[3] Example gradients include PE-EtOAc (100:0 to 1:1, v/v) and DCM-EtOAc (20:1 to 1:1, v/v).[3]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool similar fractions.

-

-

Further Purification (e.g., Sephadex LH-20 and HPLC):

-

Subject the fractions containing the target compound (as identified by preliminary analysis like TLC or LC-MS) to further purification steps.

-

Sephadex LH-20 Column Chromatography: Use an appropriate solvent system (e.g., methanol (B129727) or chloroform/methanol mixtures) to separate compounds based on size and polarity.

-

High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a gradient elution system (e.g., methanol-water or acetonitrile-water).

-

4. Structure Elucidation

The structure of the purified this compound should be confirmed using spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC)

-

High-Resolution Mass Spectrometry (HRMS)

Data Presentation

Table 1: Summary of Extraction and Initial Fractionation Parameters

| Parameter | Value/Description | Reference |

| Fungal Strain | Aspergillus flavus GZWMJZ-288 (example) | [3] |

| Culture Medium | Liquid medium: 1% water-soluble starch, 0.1% peptone | [3] |

| Incubation Time | 60 days | [3] |

| Incubation Temperature | 28°C | [3] |

| Mycelia Extraction Solvent | Ethyl Acetate (EtOAc) | [3] |

| Broth Extraction Solvent | 80% Aqueous Acetone | [3] |

| Initial Chromatography | Silica Gel Column | [3] |

| Elution Solvents | Petroleum Ether-EtOAc, Dichloromethane-EtOAc | [3] |

Visualizations

Caption: Workflow for the extraction and purification of this compound.

Disclaimer: This protocol is a synthesized guideline based on published methods for similar compounds and may require optimization.

References

Application Note: Quantitative Analysis of 10,11-Dihydro-24-hydroxyaflavinine in Fungal Extracts by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 10,11-Dihydro-24-hydroxyaflavinine in fungal extracts. This compound is a secondary metabolite produced by fungal species such as Aspergillus flavus and Eupenicillium crustaceum and has demonstrated insecticidal properties[1]. The method utilizes a robust sample preparation procedure followed by reversed-phase chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides researchers, scientists, and drug development professionals with a detailed framework for the reliable identification and quantification of this indole (B1671886) diterpenoid in complex fungal matrices.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, the aflavinine class of indole diterpenoids has garnered interest for its potential pharmacological and insecticidal activities[1][2]. This compound, a metabolite of Aspergillus flavus, is one such compound of interest[1][2]. Accurate and sensitive analytical methods are crucial for studying its biosynthesis, biological function, and potential applications. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of target compounds in complex biological extracts[3]. This application note presents a comprehensive protocol for the extraction and quantification of this compound from fungal cultures.

Experimental Protocols

Fungal Culture and Extraction

A representative workflow for the analysis of this compound from fungal extracts is depicted below.

References

Application Notes and Protocols for Culturing Aspergillus flavus for 10,11-Dihydro-24-hydroxyaflavinine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,11-Dihydro-24-hydroxyaflavinine is an indole-diterpenoid secondary metabolite produced by the fungus Aspergillus flavus. This class of compounds has garnered interest for its diverse biological activities, making it a potential candidate for drug discovery and development. The production of aflavinines, including their hydroxylated and dihydrogenated derivatives, is intricately linked to the morphological development of the fungus, specifically the formation of sclerotia—hardened, dormant structures. This document provides detailed protocols for the cultivation of Aspergillus flavus to promote sclerotia formation and subsequent extraction and purification of this compound.

Data Presentation

Table 1: Recommended Media Composition for Sclerotia and Aflavinine Production

| Component | Concentration (g/L) | Role |

| Potato Dextrose Broth (PDB) | 24 | Carbon and nitrogen source |

| Yeast Extract | 5 | Rich source of vitamins and growth factors |

| Agar (B569324) (for solid media) | 15-20 | Solidifying agent |

Table 2: Optimized Culture Parameters for this compound Production

| Parameter | Optimal Value | Rationale |

| Culture Type | Static Liquid or Solid Agar | Promotes sclerotia formation |

| Temperature | 28-30°C | Optimal for growth and secondary metabolism |

| Incubation Time | 30-60 days | Allows for maturation of sclerotia and accumulation of metabolites[1] |

| Light Conditions | Darkness | Favors sclerotial development[2] |

| pH | 5.5 - 6.5 | General optimal range for Aspergillus growth |

Experimental Protocols

Protocol 1: Culturing Aspergillus flavus for Sclerotia Production

This protocol is designed to induce the formation of sclerotia, which are the primary site of aflavinine accumulation.[3][4]

1.1. Materials:

-

Aspergillus flavus strain (known sclerotia producer)

-

Potato Dextrose Agar (PDA) with Yeast Extract (PDAY) plates (see Table 1)

-

Potato Dextrose Broth (PDB) with Yeast Extract (PDBY) (see Table 1)

-

Sterile petri dishes (90 mm)

-

Sterile conical flasks (500 mL)

-

Incubator set to 28-30°C

1.2. Inoculum Preparation:

-

Grow the Aspergillus flavus strain on a PDA plate at 28°C for 7 days until conidia (spores) are abundant.

-

Prepare a spore suspension by adding 10 mL of sterile 0.01% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

-

Filter the suspension through sterile glass wool to remove mycelial fragments.

-

Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.

1.3. Solid Culture for Sclerotia Formation:

-

Inoculate the center of PDAY plates with 10 µL of the spore suspension.

-

Seal the plates with paraffin (B1166041) film.

-

Incubate the plates in the dark at 28-30°C for 30-60 days.

-

Monitor the plates periodically for the development of mature, hardened sclerotia, which typically appear as dark, spherical bodies.

1.4. Liquid Culture for Sclerotia Formation:

-

Inoculate 100 mL of sterile PDBY in a 500 mL conical flask with 1 mL of the spore suspension.

-

Incubate the flask under static (non-shaking) conditions in the dark at 28-30°C for 30-60 days.

-

Sclerotia will form as dense pellets within the liquid medium.

Protocol 2: Extraction of this compound

2.1. Materials:

-

Mature sclerotia from solid or liquid culture

-

Chloroform

-

Ethyl acetate (B1210297)

-

Rotary evaporator

-

Filter paper (Whatman No. 1)

-

Separatory funnel

2.2. Extraction Procedure:

-

Harvest the sclerotia from the agar plates or filter them from the liquid culture.

-

Air-dry the sclerotia completely.

-

Grind the dried sclerotia to a fine powder using a mortar and pestle.

-

For every 1 gram of powdered sclerotia, add 20 mL of a chloroform:methanol (2:1, v/v) solvent mixture.

-

Agitate the mixture on a shaker at room temperature for 24 hours.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the fungal biomass.

-

Repeat the extraction of the biomass two more times to ensure complete recovery of the metabolites.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

-

Alternatively, an ethyl acetate extraction can be performed.[1] Suspend the powdered sclerotia in water and partition three times with an equal volume of ethyl acetate in a separatory funnel. Combine the ethyl acetate layers and evaporate to dryness.

Protocol 3: Purification of this compound

This protocol outlines a general strategy for purifying the target compound from the crude extract using column chromatography and High-Performance Liquid Chromatography (HPLC).

3.1. Materials:

-

Crude sclerotial extract

-

Silica (B1680970) gel (for column chromatography)

-

Hexane, ethyl acetate, methanol (for column chromatography mobile phase)

-

HPLC system with a C18 column

-

Acetonitrile (B52724), water (for HPLC mobile phase)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates

3.2. Column Chromatography (Initial Fractionation):

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% hexane).

-

Prepare a silica gel column packed with a slurry of silica gel in hexane.

-

Load the dissolved extract onto the column.

-

Elute the column with a stepwise gradient of increasing polarity, for example:

-

100% Hexane

-

Hexane:Ethyl Acetate (9:1, 8:2, 1:1)

-

100% Ethyl Acetate

-

Ethyl Acetate:Methanol (9:1)

-

-

Collect fractions and monitor the separation using TLC, staining with a suitable reagent (e.g., vanillin-sulfuric acid) to visualize the indole-diterpenoid compounds.

-

Pool the fractions containing compounds with similar Rf values to known aflavinine standards (if available) or those exhibiting characteristic UV absorbance.

3.3. High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Dissolve the enriched fractions from column chromatography in the HPLC mobile phase.

-

Inject the sample onto a semi-preparative C18 HPLC column.

-

Elute with a gradient of acetonitrile in water (e.g., 50% to 100% acetonitrile over 30 minutes).

-

Monitor the elution at a suitable wavelength (e.g., 220 nm and 280 nm) for indole (B1671886) compounds.

-

Collect the peaks corresponding to the retention time of this compound (requires a standard or further characterization by mass spectrometry and NMR).

-

Evaporate the solvent from the collected peak to obtain the purified compound.

Mandatory Visualizations

Caption: Experimental workflow for the production and purification of this compound.

Caption: Putative biosynthetic pathway highlighting key enzyme classes.

References

Bioassay Design for Testing Insecticidal Activity of 10,11-Dihydro-24-hydroxyaflavinine

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,11-Dihydro-24-hydroxyaflavinine is a rare indole (B1671886) alkaloid secondary metabolite produced by the fungus Aspergillus flavus.[][] Preliminary studies indicate that this compound exhibits insecticidal properties, making it a person of interest for the development of novel bio-insecticides.[][] These application notes provide detailed protocols for conducting bioassays to quantify the insecticidal efficacy of this compound against common insect pests. The described methods are adaptable for screening and detailed dose-response analysis.

The protocols outlined below focus on two widely used and robust bioassay techniques: the Topical Application Bioassay for direct assessment of contact toxicity, and the Leaf-Dip Bioassay for evaluating efficacy against phytophagous insects.[3][4][5]

Data Presentation

Quantitative data from dose-response bioassays should be summarized to determine key toxicological endpoints such as the Lethal Concentration (LC₅₀) or Lethal Dose (LD₅₀). The following table provides an example of how to structure the results for clarity and comparative analysis.

Table 1: Insecticidal Activity of this compound against Spodoptera frugiperda (Fall Armyworm) 48 hours post-treatment.

| Treatment Group | Concentration (µg/µL) | Number of Insects | Mortality (%) | Corrected Mortality (%)¹ |

| Control (Acetone) | 0 | 50 | 4 | 0 |

| DHAF² Dose 1 | 0.1 | 50 | 12 | 8.3 |

| DHAF² Dose 2 | 0.5 | 50 | 28 | 25.0 |

| DHAF² Dose 3 | 1.0 | 50 | 54 | 52.1 |

| DHAF² Dose 4 | 2.5 | 50 | 88 | 87.5 |

| DHAF² Dose 5 | 5.0 | 50 | 96 | 95.8 |

¹Corrected Mortality (%) is calculated using Abbott's formula: [1 - (n in T after treatment / n in C after treatment)] * 100 where 'n' is the number of insects, 'T' is the treated group, and 'C' is the control group. ²DHAF: this compound

Experimental Protocols

Topical Application Bioassay

This method directly applies a precise dose of the test compound onto the insect's cuticle and is suitable for a wide range of insects, including caterpillars, beetles, and flies.[3][4][6]

Materials:

-

This compound (powder form)[]

-

Acetone (B3395972) (analytical grade)

-

Microsyringe or microapplicator

-

CO₂ or cold plate for insect anesthesia

-

Petri dishes or ventilated containers

-

Insect rearing diet

-

Test insects (e.g., 3rd instar larvae of Spodoptera frugiperda)

-

Controlled environment chamber (25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod)[3]

Protocol:

-

Preparation of Stock Solution:

-

Dissolve 10 mg of this compound in 1 mL of acetone to prepare a 10 µg/µL stock solution. The compound is soluble in chloroform, and acetone is a common volatile solvent for topical applications.[][4]

-

Vortex the solution until the compound is fully dissolved.

-

-

Preparation of Serial Dilutions:

-

Perform serial dilutions of the stock solution with acetone to achieve a range of concentrations (e.g., 5.0, 2.5, 1.0, 0.5, and 0.1 µg/µL).[7]

-

Prepare a control solution of acetone only.

-

-

Insect Handling and Application:

-

Anesthetize the insects using CO₂ or by placing them on a cold surface for a short period.[3]

-

Using a calibrated microsyringe, apply a 1 µL droplet of the test solution to the dorsal thorax of each anesthetized insect.[3]

-

Treat a control group with 1 µL of acetone only.

-

Use a minimum of 10-20 insects per concentration, with at least three replications.

-

-

Incubation and Observation:

-

Place the treated insects individually in petri dishes or ventilated containers with a small piece of their artificial diet.[3]

-

Maintain the containers in a controlled environment chamber.

-

Assess mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it cannot move in a coordinated manner when prodded with a fine brush.[3]

-

-

Data Analysis:

-

Correct for control mortality using Abbott's formula.

-

Perform probit or logit analysis to calculate the LD₅₀ value, which is the dose required to kill 50% of the test population.

-

Leaf-Dip Bioassay

This method is ideal for assessing the insecticidal activity against leaf-feeding (phytophagous) insects and evaluates both contact and ingestion toxicity.[3]

Materials:

-

This compound

-

Acetone or another suitable solvent

-

Distilled water

-

Surfactant (e.g., Triton X-100)

-

Leaf discs (from a suitable host plant, e.g., cabbage or cotton)

-

Forceps

-

Petri dishes lined with moist filter paper

-

Test insects (e.g., aphids, whiteflies, or early instar larvae)

Protocol:

-

Preparation of Test Emulsions:

-

Prepare a stock solution of this compound in a small amount of solvent (e.g., acetone).

-

Create a series of aqueous emulsions by diluting the stock solution in distilled water containing a surfactant (e.g., 0.01% Triton X-100) to achieve the desired concentrations.[3]

-

The control solution should contain the same concentration of solvent and surfactant in distilled water.

-

-

Leaf Treatment:

-

Using forceps, dip a leaf disc into a test emulsion for 10-20 seconds, ensuring complete coverage.

-

Allow the treated leaf discs to air-dry completely under a fume hood.[3]

-

-

Bioassay Setup:

-

Place one treated leaf disc in each petri dish lined with moist filter paper to maintain leaf turgidity.[3]

-

Introduce a known number of insects (e.g., 10-20) onto the leaf disc in each petri dish.

-

-

Incubation and Mortality Assessment:

-

Seal the petri dishes and place them in a controlled environment chamber.

-

Record insect mortality at 24, 48, and 72-hour intervals.

-

-

Data Analysis:

-

Apply Abbott's formula to correct for any mortality observed in the control group.

-

Use probit or logit analysis to determine the LC₅₀ value, the concentration that causes 50% mortality.

-

Mandatory Visualizations

Caption: General workflow for insecticidal bioassays.

Caption: Hypothetical mechanism of insecticidal action.

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assays Using 10,11-Dihydro-24-hydroxyaflavinine

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,11-Dihydro-24-hydroxyaflavinine is a naturally occurring indole (B1671886) diterpenoid produced by the fungus Aspergillus flavus.[][] This fungal metabolite is recognized for its insecticidal properties, positioning it as a compound of interest for the development of novel bio-insecticides.[][] As an indole alkaloid, it belongs to a class of compounds known for a wide range of biological activities, often targeting the nervous system of insects.[3][4][5] The precise enzymatic targets of this compound are not yet fully elucidated, making it a valuable candidate for screening against various enzymes, particularly those critical for insect survival and physiological processes.

These application notes provide a framework for conducting in vitro enzyme inhibition assays to characterize the inhibitory potential of this compound against target enzymes. The following protocols are designed to be adaptable for a range of enzyme systems and can be modified based on the specific enzyme of interest.

Potential Applications

-

Screening for Novel Insecticidal Targets: Investigate the inhibitory effect of this compound against a panel of enzymes essential for insect physiology, such as acetylcholinesterase, glutamate-gated chloride channels (GluCls), or other neurological enzymes.[6]

-

Drug Discovery and Lead Optimization: Characterize the potency and mechanism of inhibition for lead optimization in the development of new pest control agents.

-

Fungal Metabolite Bioactivity Studies: Explore the broader enzymatic inhibitory profile of this and related fungal secondary metabolites to uncover new biological activities.[][7][8][9]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the preparation of stock solutions and for understanding the compound's behavior in aqueous assay buffers.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₁NO₂ | [] |

| Molecular Weight | 423.63 g/mol | [] |

| Appearance | Powder | [] |

| Solubility | Soluble in Chloroform | [] |

Table 1: Physicochemical Properties of this compound

Experimental Workflow for Enzyme Inhibition Assay

The general workflow for assessing the enzyme inhibitory activity of this compound is depicted below. This process begins with the preparation of reagents, followed by the enzymatic reaction and data analysis to determine the inhibitory potency.

Caption: General workflow for an in vitro enzyme inhibition assay.

Protocol 1: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general method for determining the inhibitory effect of this compound on a target enzyme that catalyzes a reaction resulting in a change in absorbance.

Materials:

-

Purified target enzyme

-

Enzyme-specific substrate

-

This compound

-

Appropriate assay buffer (optimized for pH and ionic strength for the target enzyme)

-

Solvent for inhibitor (e.g., DMSO)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

-

Prepare a series of dilutions of the inhibitor stock solution to achieve a range of desired final assay concentrations.

-

Prepare working solutions of the target enzyme and its substrate in the assay buffer at concentrations optimized for the assay.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

Diluted this compound solution (or solvent for control wells)

-

Enzyme solution

-

-

Include control wells:

-

Negative Control (100% activity): Enzyme, substrate, and solvent (without inhibitor).

-

Blank: Assay buffer and substrate (without enzyme) to measure non-enzymatic substrate conversion.

-

-

-

Pre-incubation:

-

Gently mix the contents of the plate and pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

-

Measurement:

-

Immediately place the microplate in a microplate spectrophotometer.

-

Measure the change in absorbance over time at a wavelength specific to the product or substrate.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Data Presentation

The results of the enzyme inhibition assay should be tabulated for clear comparison.

| Inhibitor Concentration (µM) | Reaction Rate (absorbance units/min) | % Inhibition |

| 0 (Control) | e.g., 0.150 | 0 |

| 0.1 | e.g., 0.135 | 10 |

| 1 | e.g., 0.105 | 30 |

| 10 | e.g., 0.075 | 50 |

| 100 | e.g., 0.030 | 80 |

| 1000 | e.g., 0.015 | 90 |

Table 2: Example Data for Enzyme Inhibition by this compound

Protocol 2: Determining the Mechanism of Inhibition

To understand how this compound inhibits the target enzyme, kinetic studies can be performed. This involves measuring the reaction rates at various substrate and inhibitor concentrations.

Materials:

-

Same as Protocol 1.

Procedure:

-

Assay Setup:

-

Prepare a matrix of reaction conditions with varying concentrations of both the substrate and this compound.

-

Typically, several fixed concentrations of the inhibitor are used (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀) across a range of substrate concentrations (e.g., 0.1 x Kₘ to 10 x Kₘ).

-

-

Measurement and Data Analysis:

-

Measure the initial reaction velocities for each condition as described in Protocol 1.

-

Plot the data using a Lineweaver-Burk plot (double reciprocal plot) of 1/velocity versus 1/[Substrate].

-

Analyze the changes in the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) in the presence of the inhibitor to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow for investigating the insecticidal mechanism of action of this compound, starting from the compound and leading to a potential physiological effect in an insect.

Caption: Postulated mechanism of insecticidal action.

Conclusion

The provided application notes and protocols offer a starting point for the in vitro evaluation of this compound as an enzyme inhibitor. Given its known insecticidal properties, a systematic screening against key insect enzymes could reveal its mechanism of action and pave the way for its development as a novel biopesticide. Careful optimization of assay conditions and thorough data analysis are critical for obtaining reliable and reproducible results.

References

- 3. mdpi.com [mdpi.com]

- 4. Development of Alkaloid Insecticides - Lifeasible [lifeasible.com]

- 5. rjptonline.org [rjptonline.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Secondary Metabolite Dereplication and Phylogenetic Analysis Identify Various Emerging Mycotoxins and Reveal the High Intra-Species Diversity in Aspergillus flavus [frontiersin.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Safe Handling of 10,11-Dihydro-24-hydroxyaflavinine

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,11-Dihydro-24-hydroxyaflavinine is a diterpenoid indole (B1671886) alkaloid and a metabolite of the fungus Aspergillus flavus.[][] It has demonstrated insecticidal properties and is of interest in pharmacological research and drug discovery.[][] As with many fungal secondary metabolites, the toxicological properties of this compound are not extensively documented. Therefore, it is imperative that researchers handle this compound with a high degree of caution, adhering to stringent safety protocols to minimize exposure risk. These application notes provide detailed procedures for the safe handling of this compound in a laboratory setting.

Physicochemical and Safety Data

Limited quantitative data is available for this compound. The following table summarizes the known physical and chemical properties. A comprehensive toxicological profile has not been established; thus, the compound should be treated as potentially hazardous.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₁NO₂ | [] |

| Molecular Weight | 423.63 g/mol | [] |

| Appearance | Powder | [][3] |

| Purity | >98% | [3] |

| Boiling Point | 589.6 ± 30.0 °C at 760 mmHg | [] |

| Density | 1.1 ± 0.1 g/cm³ | [] |

| Solubility | Soluble in Chloroform and DMSO | [][4] |

| Storage | Store at -20°C in a sealed container | [][3] |

Hazard Identification and Risk Assessment

Due to the lack of specific toxicity data for this compound, a thorough risk assessment is a critical first step before any handling. The primary routes of potential exposure are inhalation of the powder, dermal contact, and accidental ingestion.

Potential Hazards:

-

Unknown Toxicity: As a fungal alkaloid, it may possess uncharacterized toxic properties.

-

Inhalation Risk: The powdered form can be easily aerosolized, leading to respiratory exposure.

-

Dermal and Ocular Exposure: Direct contact with the skin or eyes can cause irritation or absorption.

All personnel must be trained on the potential hazards and the safe handling procedures outlined in this document. Work with this compound should be restricted to authorized personnel in designated laboratory areas.[5]

Experimental Protocols: Safe Handling Procedures

The following protocols are designed to minimize exposure during common laboratory procedures involving this compound.

3.1. Personal Protective Equipment (PPE)

A full complement of PPE must be worn at all times when handling this compound.[5]

-

Gloves: Nitrile or neoprene gloves should be worn. Double gloving is recommended.

-

Lab Coat: A buttoned lab coat should be worn to protect from spills.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

-

Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted N95 or higher-rated respirator is required.

3.2. Engineering Controls

-

All work involving the solid form of this compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[5]

-

A designated area within the laboratory should be established for handling this compound.

3.3. Weighing and Aliquoting Protocol

-

Ensure the chemical fume hood is functioning correctly.

-

Don appropriate PPE.

-

Place a weigh boat on an analytical balance inside the fume hood.

-

Carefully transfer the required amount of this compound powder to the weigh boat using a clean spatula.

-

Close the primary container immediately after dispensing.

-

Proceed with the dissolution steps within the fume hood.

3.4. Dissolution Protocol

-

Following the weighing procedure, add the appropriate solvent (e.g., chloroform, DMSO) to the vessel containing the powdered compound.

-

Gently swirl the container to dissolve the solid. For higher solubility, the tube can be warmed to 37°C and sonicated.[3]

-

Once dissolved, the solution can be safely handled outside of the fume hood, though standard laboratory precautions should still be observed.

Spill and Emergency Procedures

4.1. Spill Cleanup

In the event of a spill, follow these procedures:

-

Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or aerosolized.

-

Contain: If safe to do so, prevent the spill from spreading.

-

PPE: Don appropriate PPE, including respiratory protection.

-

Cleanup (Solid Spill): Gently cover the spill with absorbent paper towels to avoid raising dust. Wet the towels with a suitable solvent (e.g., 70% ethanol) and carefully wipe the area.

-

Cleanup (Liquid Spill): Cover the spill with an absorbent material.

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Dispose: Place all contaminated materials in a sealed bag for hazardous waste disposal.

4.2. First Aid

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

-

Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Storage and Disposal

5.1. Storage

Store this compound in a tightly sealed container at -20°C.[][3] The storage location should be clearly labeled as containing a potentially hazardous compound.

5.2. Disposal

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Decision tree for responding to a spill of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 10,11-Dihydro-24-hydroxyaflavinine Extraction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during the extraction of 10,11-Dihydro-24-hydroxyaflavinine, a metabolite from Aspergillus flavus with insecticidal properties.[]

Troubleshooting Guide: Low Extraction Yield

Low yield of this compound can be attributed to several factors, from fungal culture conditions to the specifics of the extraction and purification process. This guide provides a systematic approach to identifying and resolving common issues.

Problem Area 1: Fungal Culture and Fermentation

| Potential Cause | Recommended Solution |

| Suboptimal Fungal Strain | Use a well-characterized high-producing strain of Aspergillus flavus. Strain selection is a critical first step for achieving a high yield. |

| Inadequate Culture Medium | Optimize the fermentation medium. Experiment with different carbon and nitrogen sources. Both liquid and solid media can be effective, with solid media sometimes resulting in higher crude extract weights.[2] |

| Non-Ideal Fermentation Parameters | Systematically optimize fermentation conditions such as temperature, pH, agitation speed, and incubation time.[3][4] A typical incubation period is 14-21 days at around 24-25°C.[2][5] |

| Lack of Biosynthesis Induction | Consider the use of chemical elicitors in the culture medium to stimulate secondary metabolite production.[2] |

Problem Area 2: Extraction Procedure

| Potential Cause | Recommended Solution |

| Inefficient Cell Lysis | Ensure thorough disruption of the fungal mycelium to release the intracellular metabolites. This can be achieved by freeze-drying the culture and then grinding it into a powder before extraction. |

| Incorrect Solvent Choice | This compound is soluble in chloroform (B151607).[] For initial crude extraction from the fungal biomass, polar solvents like methanol (B129727) or ethyl acetate (B1210297) are commonly used for similar fungal metabolites.[2][6] Optimization of the solvent system (e.g., varying the polarity with solvent mixtures) may be necessary. |

| Suboptimal Extraction Conditions | Optimize extraction parameters such as the solid-to-liquid ratio, extraction time, and temperature. Ultrasound-assisted extraction can also be explored to improve efficiency.[7][8] |

| Incomplete Extraction | Perform multiple extraction cycles (at least 2-3 times) with fresh solvent and pool the extracts to ensure maximum recovery of the target compound. |

Problem Area 3: Compound Degradation and Loss

| Potential Cause | Recommended Solution |

| Chemical Instability | The stability of this compound during extraction is not well-documented. As a precaution, avoid extreme pH and high temperatures during the extraction and purification process. |

| Loss During Solvent Evaporation | Use a rotary evaporator under reduced pressure and moderate temperature to concentrate the extract. Avoid overheating, which can lead to degradation. |

| Inefficient Purification | Develop a multi-step purification protocol. This may involve liquid-liquid partitioning followed by chromatographic techniques such as column chromatography (e.g., silica (B1680970) gel) and preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).[5][9][10] |

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low extraction yield.

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an indole-diterpene alkaloid that is a secondary metabolite produced by the fungus Aspergillus flavus.[] It has demonstrated insecticidal properties.[]

Q2: What is a general starting point for the extraction solvent?

A2: A common starting point for the extraction of fungal secondary metabolites is methanol or ethyl acetate.[2][6] Since this compound is known to be soluble in chloroform, a solvent partition step with chloroform after the initial extraction can be an effective purification step.[]

Q3: How can I optimize the fermentation conditions for better yield?

A3: Optimization of fermentation should be done systematically. You can use experimental designs like the "one-factor-at-a-time" method or more advanced statistical approaches like Response Surface Methodology (RSM).[3] Key parameters to investigate include culture medium composition, pH, temperature, agitation, and fermentation time.[3][4]

Q4: My crude extract is a complex mixture. How can I purify the target compound?

A4: Purification of indole (B1671886) alkaloids from a crude fungal extract typically requires chromatographic methods. A common workflow is to first perform liquid-liquid partitioning to separate compounds based on polarity. This is often followed by column chromatography on silica gel. Final purification can be achieved using preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).[5][9][10]

Q5: Is there a known biosynthetic pathway for this compound?

A5: The specific biosynthetic pathway for this compound is not fully detailed in the literature. However, it belongs to the family of indole-diterpenes, which are generally synthesized from geranylgeranyl diphosphate (B83284) (GGPP) and tryptophan. The pathway involves a series of cyclizations and oxidative modifications catalyzed by various enzymes.

Generalized Biosynthetic Pathway and Experimental Workflow

The following diagrams illustrate the generalized biosynthetic pathway for indole-diterpenes and a typical experimental workflow for extraction and purification.

Caption: Generalized indole-diterpene biosynthesis.

Caption: Experimental workflow for extraction.

Detailed Experimental Protocols

Fungal Fermentation

This protocol is a general guideline and should be optimized for the specific Aspergillus flavus strain.

-

Culture Medium: Prepare a suitable liquid medium (e.g., Potato Dextrose Broth) or solid medium (e.g., rice medium).

-

Inoculation: Inoculate the sterile medium with a spore suspension or mycelial plugs of a pure Aspergillus flavus culture.

-

Incubation: Incubate the culture statically or with shaking at 24-28°C for 14 to 21 days. Solid cultures are typically incubated statically.[2]

-

Harvesting: After the incubation period, harvest the entire culture (mycelium and broth for liquid cultures; colonized substrate for solid cultures).

Extraction and Preliminary Purification

-

Preparation: Freeze-dry the harvested fungal biomass to remove water and then grind it into a fine powder.

-

Solvent Extraction:

-

Submerge the fungal powder in methanol or ethyl acetate at a 1:10 (w/v) ratio.

-

Agitate the mixture at room temperature for 12-24 hours.

-

Separate the solvent from the biomass by filtration (e.g., using Whatman No. 1 filter paper).

-

Repeat the extraction process two more times with fresh solvent.

-

Pool the filtrates.

-

-

Concentration: Concentrate the pooled filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform a liquid-liquid extraction against a non-polar solvent like hexane (B92381) to remove lipids.

-

Subsequently, extract the aqueous methanol phase with a solvent of intermediate polarity, such as chloroform or ethyl acetate, to isolate the indole-diterpene fraction.

-

Collect the organic phase and evaporate the solvent to yield a semi-purified extract.

-

Chromatographic Purification

-

Column Chromatography:

-

Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Load the semi-purified extract onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the target compound.

-

-

Final Purification (pTLC/HPLC):

-

Pool the fractions containing the compound of interest and concentrate them.

-

For final purification, use preparative TLC (pTLC) with an appropriate solvent system or reversed-phase HPLC.

-

Isolate the pure this compound.

-

Confirm the structure and purity using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

References

- 2. The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Optimization of Fermentation Conditions and Product Identification of a Saponin-Producing Endophytic Fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medicopublication.com [medicopublication.com]

- 6. Indole Diterpene Derivatives from the Aspergillus flavus GZWMJZ-288, an Endophytic Fungus from Garcinia multiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medicopublication.com [medicopublication.com]

Improving separation of 10,11-Dihydro-24-hydroxyaflavinine from co-metabolites

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 10,11-Dihydro-24-hydroxyaflavinine from its co-metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which organisms is it typically isolated?

A1: this compound is an indole (B1671886) diterpenoid, a class of secondary metabolites known for their complex structures and diverse biological activities, including insecticidal properties.[] It is primarily isolated from fungal species, most notably Aspergillus flavus and Eupenicillium crustaceum.[][2]

Q2: What are the common co-metabolites that interfere with the purification of this compound?

A2: During the isolation of this compound, several structurally similar aflavinine analogs and other secondary metabolites can co-extract and complicate the purification process. The profile of these co-metabolites can vary depending on the fungal species and culture conditions.

-

From Aspergillus flavus : Researchers can expect to encounter other aflavinine derivatives. For instance, a recent study on an endophytic Aspergillus flavus strain led to the isolation of 26-dihydroxyaflavininyl acetate (B1210297) alongside five other known aflavinine analogs.[3]

-

From Eupenicillium crustaceum : A major co-metabolite found in this species is 10,23-dihydro-24,25-dehydroaflavinine.[2] Depending on the strain, other classes of compounds such as macrophorins and pyripyropene A may also be present.[2]

Due to the structural similarities among aflavinine analogs, achieving baseline separation is a significant challenge.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of this compound.

Problem 1: Poor Resolution Between this compound and Co-metabolites

Symptoms:

-

Overlapping peaks in the chromatogram.

-

Inability to obtain a pure fraction of the target compound.

Possible Causes & Solutions:

| Possible Cause | Recommended Solution |

| Suboptimal Mobile Phase Composition | Optimize the mobile phase by systematically varying the solvent ratios. For reversed-phase HPLC, adjust the proportion of organic solvent (e.g., acetonitrile (B52724) or methanol) to water. Introducing a small percentage of a third solvent (e.g., isopropanol) can sometimes improve selectivity. |

| Inappropriate Column Chemistry | The choice of stationary phase is critical. If a standard C18 column does not provide adequate separation, consider columns with different selectivities, such as a phenyl-hexyl or a polar-embedded phase column. These can offer different interaction mechanisms with the indole and hydroxyl moieties of the aflavinine structure. |

| Isocratic Elution is Insufficient | An isocratic elution may not be sufficient to separate a complex mixture of structurally related alkaloids. Develop a gradient elution method. Start with a lower concentration of the organic solvent and gradually increase it over the course of the run. This will help to separate compounds with small differences in polarity. |